molecular formula C9H13F2N3O2 B10904140 tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate

Cat. No.: B10904140
M. Wt: 233.22 g/mol
InChI Key: SOPKJYUYVQCYPZ-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate is a carbamate-protected pyrazole derivative characterized by a difluoromethyl substituent at the pyrazole ring’s 2-position and a tert-butoxycarbonyl (Boc) group at the 3-position. The Boc group serves as a protective moiety for amines during synthetic processes, enabling selective reactivity in multi-step syntheses. The difluoromethyl group imparts unique electronic and steric properties, enhancing metabolic stability and influencing intermolecular interactions in pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C9H13F2N3O2

Molecular Weight

233.22 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate

InChI

InChI=1S/C9H13F2N3O2/c1-9(2,3)16-8(15)13-6-4-5-12-14(6)7(10)11/h4-5,7H,1-3H3,(H,13,15)

InChI Key

SOPKJYUYVQCYPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=NN1C(F)F

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route typically includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this process is approximately 59.5% . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazolyl moiety, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions.

Scientific Research Applications

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The target compound is structurally compared to other tert-butyl pyrazole carbamates with varying substituents (Table 1).

Table 1: Structural Features of tert-butyl Pyrazole Carbamates

Compound Name Substituent on Pyrazole Ring Molecular Formula Molecular Weight (g/mol) Key Functional Groups
tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate (Target) 2-(difluoromethyl) C₉H₁₃F₂N₃O₂ 233.22 Boc, difluoromethyl, pyrazole
tert-butyl N-(4-fluoro-2-tetrahydropyran-2-yl-pyrazol-3-yl)carbamate 4-fluoro, 2-tetrahydropyranyl C₁₄H₂₂FN₃O₃ 299.34 Boc, tetrahydropyran, fluorine
tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate 4-carbamoylamino phenyl, 5-tert-butyl C₂₆H₃₃N₅O₃ 463.58 Boc, aryl, carbamoylamino
tert-butyl N-(1-methyl-3-methylidenecyclobutyl)carbamate 3-methylidenecyclobutyl C₁₁H₁₉NO₂ 197.28 Boc, methylidenecyclobutyl
  • Key Observations: The difluoromethyl group in the target compound introduces strong electronegativity and lipophilicity, which may enhance binding to hydrophobic pockets in biological targets compared to non-fluorinated analogs.

Reactivity Differences :

  • The difluoromethyl group may reduce steric hindrance compared to bulkier substituents (e.g., tetrahydropyran in ), facilitating faster coupling reactions.
  • Aryl-substituted analogs (e.g., ) require palladium catalysts for cross-couplings, whereas the target compound’s synthesis is likely more straightforward due to the absence of aromatic systems.
Physicochemical Properties
  • Lipophilicity: The difluoromethyl group increases logP compared to non-fluorinated analogs but remains less lipophilic than aryl-substituted derivatives (e.g., ).
  • Metabolic Stability: Fluorine atoms in the target compound resist oxidative metabolism, extending half-life compared to non-fluorinated pyrazoles .
  • Melting Points : While specific data for the target compound is unavailable, analogs like the compound in (MP: 163–166°C) suggest that crystalline packing is influenced by substituent size and symmetry.

Biological Activity

tert-butyl N-[2-(difluoromethyl)pyrazol-3-yl]carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its unique structural features. This compound contains a tert-butyl carbamate group attached to a pyrazole ring with a difluoromethyl substituent, which may contribute to its biological activity. The exploration of its biological effects is critical for understanding its potential applications in drug development and agricultural chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂F₂N₂O₂, with a molecular weight of approximately 249.22 g/mol. The compound's structure allows for specific interactions with biological targets, making it an interesting candidate for further research.

Biological Activity Overview

Initial studies suggest that this compound exhibits potential biological activities through interactions with various enzymes and receptors. These interactions may lead to inhibition or modulation effects, although comprehensive studies are still required to elucidate the precise mechanisms involved.

Potential Applications

  • Medicinal Chemistry : The compound's ability to interact with biological targets suggests potential applications in drug development, particularly in treating diseases linked to enzyme dysfunction.
  • Agrochemicals : Its unique structure may also be beneficial in developing agrochemicals, as it could exhibit herbicidal or fungicidal properties.

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that modifications to the pyrazole ring and substituents can significantly alter biological activity. For instance, the presence of different functional groups at specific positions on the pyrazole ring can enhance or diminish potency against various biological targets.

Compound NameStructural FeaturesUnique Properties
tert-Butyl N-[2-(5-amino-1H-pyrazol-3-yl)ethyl]carbamateContains an amino group on the pyrazole ringExhibits different reactivity due to amino functionality
tert-Butyl N-(2-hydroxyethyl)carbamateHydroxyethyl group instead of pyrazoleLacks the unique reactivity imparted by the pyrazole ring
tert-Butyl N-(3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl)carbamateSimilar difluoromethyl substitution but at a different positionPotentially different biological activities based on position

Case Studies

Research Findings and Future Directions

Current research is ongoing to better understand the biological activity of this compound. Initial findings indicate that further quantitative and qualitative studies are necessary to characterize its interactions with specific biological targets fully.

Future research should focus on:

  • In vitro and In vivo Studies : To evaluate the efficacy and safety of the compound in biological systems.
  • Mechanism of Action : Investigating how the compound interacts at the molecular level with target enzymes or receptors.
  • Optimization of Structure : Exploring various derivatives to enhance biological activity while minimizing potential side effects.

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